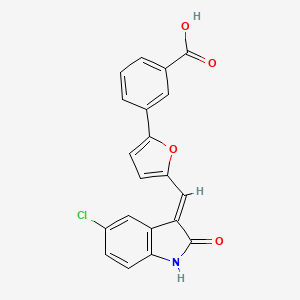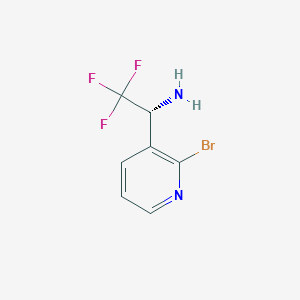![molecular formula C14H15NO5S B13035174 Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxospiro[pyrrolidine-3,2’-thiochromane]-6’-carboxylate 1’,1’-dioxide is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxospiro[pyrrolidine-3,2’-thiochromane]-6’-carboxylate 1’,1’-dioxide typically involves multi-component reactions. One common method is the three-component one-pot synthesis, which involves the reaction of azomethine ylides with dipolarophiles under mild conditions. This method provides high regioselectivity and stereoselectivity, enabling the assembly of complex structures in a single step .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxospiro[pyrrolidine-3,2’-thiochromane]-6’-carboxylate 1’,1’-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 2-oxospiro[pyrrolidine-3,2’-thiochromane]-6’-carboxylate 1’,1’-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to investigate enzyme interactions and metabolic pathways. Its structural features may also make it a candidate for studying protein-ligand interactions.
Medicine: The compound’s potential pharmacological activities, such as anticancer or antimicrobial properties, are of interest in medicinal chemistry. Researchers explore its efficacy and safety as a therapeutic agent.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-oxospiro[pyrrolidine-3,2’-thiochromane]-6’-carboxylate 1’,1’-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-pyrrolidine] derivatives: These compounds share a similar spiro linkage and have been studied for their pharmacological activities.
Spiro-oxindoles: These compounds also feature a spiro linkage and are known for their biological activities, including anticancer properties.
Uniqueness
Methyl 2-oxospiro[pyrrolidine-3,2’-thiochromane]-6’-carboxylate 1’,1’-dioxide is unique due to its specific combination of functional groups and the presence of a thiochromane ring
Properties
Molecular Formula |
C14H15NO5S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
methyl 1,1,2'-trioxospiro[3,4-dihydrothiochromene-2,3'-pyrrolidine]-6-carboxylate |
InChI |
InChI=1S/C14H15NO5S/c1-20-12(16)10-2-3-11-9(8-10)4-5-14(21(11,18)19)6-7-15-13(14)17/h2-3,8H,4-7H2,1H3,(H,15,17) |
InChI Key |
UKAKHLJMQGBEJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3(CC2)CCNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



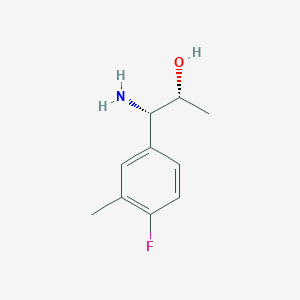

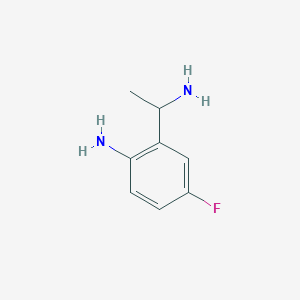
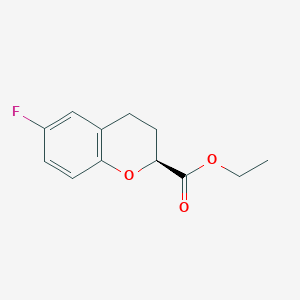
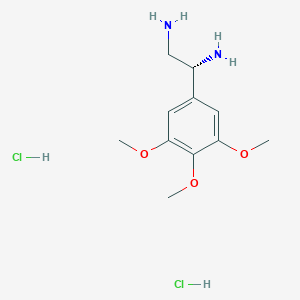
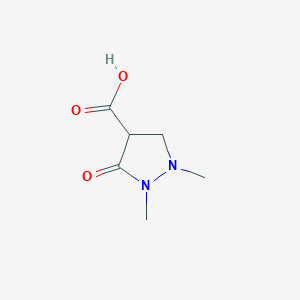
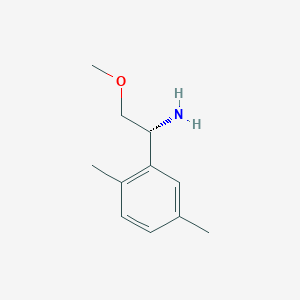
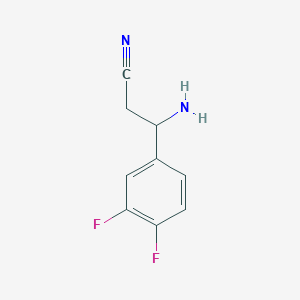
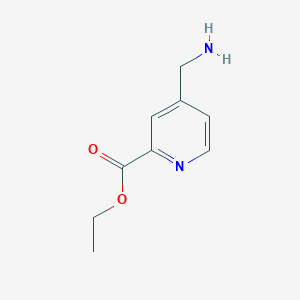
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)
